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Dihydroxidosulfur

Cat. No.: B1237710
M. Wt: 66.08 g/mol
InChI Key: HRKQOINLCJTGBK-UHFFFAOYSA-N
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Description

Contextualization of Dihydroxidosulfur within Sulfur Oxoacid Chemistry

Sulfur oxoacids are a class of chemical compounds that contain sulfur, oxygen, and hydrogen. researchgate.net this compound, with the chemical formula H₂SO₂, is a notable member of this family. wikipedia.org It is distinguished by its sulfur atom being in the +2 oxidation state, positioning it as an intermediate in the spectrum of sulfur oxoacids, which range from hydrogen sulfide (B99878) (-2 oxidation state) to sulfuric acid (+6 oxidation state). wikipedia.orgnih.gov This intermediate status is key to its role in the oxidation of hydrogen sulfide, a process of significance in both biological and atmospheric chemistry. wikipedia.orgnih.gov The study of such "small oxoacids of sulfur" (SOS) is crucial as they are considered key reactive intermediates in a variety of chemical transformations, including organic synthesis and biochemical pathways. nih.gov

Systematic Nomenclature and Common Designations of this compound (H₂SO₂)

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and precision. According to IUPAC's additive nomenclature, H₂SO₂ is termed This compound . researchgate.net However, it is more widely known in scientific literature by its common name, sulfoxylic acid . wikipedia.org Other designations frequently encountered include hyposulfurous acid , sulfur dihydroxide , and sulfanediol . wikipedia.orgnih.gov The multiplicity of names reflects its historical study and varied contexts of its investigation.

Table 1: Nomenclature of this compound (H₂SO₂)
Nomenclature TypeNameReference
Systematic IUPAC NameThis compound researchgate.net
Common DesignationsSulfoxylic acid wikipedia.org
Hyposulfurous acid wikipedia.orgnih.gov
Sulfur dihydroxide wikipedia.orgnih.gov
Sulfanediol wikipedia.orgnih.gov

Unique Chemical Nature of this compound as an Unstable and Transient Oxoacid

A defining characteristic of this compound is its inherent instability, which renders it a transient species in most environments. wikipedia.org It cannot be isolated as a stable compound under normal conditions. nih.gov Its existence is often fleeting, appearing as a short-lived intermediate in chemical reactions. wikipedia.orgnih.gov For instance, it is formed during the decomposition of thiourea (B124793) dioxide in aqueous solutions and plays a role in the redox chemistry of sulfur compounds. nih.govscispace.com

The instability of this compound is pH-dependent. While it is relatively more stable in alkaline solutions under anaerobic conditions, it readily decomposes in acidic environments. nih.govresearchgate.net This decomposition is a key aspect of its chemistry, influencing the pathways of reactions in which it is involved.

Theoretical and experimental studies have provided insights into the structure of this elusive molecule. Gas-phase studies and quantum-chemical calculations have revealed the existence of two stable rotamers (isomers that differ by rotation about a single bond) of this compound, one with C₂ symmetry and a slightly less stable one with Cₛ symmetry. wikipedia.org The precise characterization of its structure and properties is often achieved through advanced techniques such as microwave spectroscopy, mass spectrometry, and matrix isolation infrared spectroscopy, where the molecule is trapped in an inert gas matrix at very low temperatures to study its properties before it decomposes. nih.gov

Table 2: Decomposition Rate Constants of Sulfoxylic Acid and its Anions at Varying pH
pHRate Constant (k x 10⁻⁴ s⁻¹)Reference
9.040.42 ± 0.07 nih.gov
8.110.47 ± 0.05 nih.gov
7.940.64 ± 0.05 nih.gov

The study of this compound, despite the challenges posed by its transient nature, is fundamental to a deeper understanding of sulfur chemistry. Its role as a key intermediate in various chemical and biological processes underscores the importance of ongoing research into its properties and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2S B1237710 Dihydroxidosulfur

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H2O2S

Molecular Weight

66.08 g/mol

IUPAC Name

sulfanediol

InChI

InChI=1S/H2O2S/c1-3-2/h1-2H

InChI Key

HRKQOINLCJTGBK-UHFFFAOYSA-N

SMILES

OSO

Canonical SMILES

OSO

Origin of Product

United States

Theoretical and Computational Investigations of Dihydroxidosulfur

Quantum Chemical Studies on Molecular Structure and Bonding of Dihydroxidosulfur

Quantum chemical calculations have provided profound insights into the molecular structure, bonding, and reactivity of this compound. These theoretical approaches allow for a detailed examination of the molecule's electronic landscape and geometry.

The electronic structure of this compound is defined by a central sulfur atom bonded to two hydroxyl groups. The molecule's reactivity and stability are largely governed by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical analysis indicates that the HOMO is primarily a non-bonding orbital located on the sulfur atom, corresponding to a lone pair of electrons. The LUMO is identified as an antibonding σ* orbital associated with the S-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. For the H₂S∙∙∙SO₂ complex, the HOMO–LUMO gap has been calculated to be 8.24 eV. mdpi.com

Natural Bond Orbital (NBO) analysis further refines this picture by localizing the molecular wavefunction into orbitals that represent core electrons, lone pairs, and chemical bonds. This analysis reveals a significant transfer of electron density from the sulfur atom to the more electronegative oxygen atoms, which results in highly polar covalent S-O bonds.

High-level computational methods are essential for determining the precise geometric structure of this compound. Techniques such as Coupled-Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] combined with large basis sets provide accurate equilibrium geometries. aip.org

Computational studies have identified two primary rotamers (conformers) of sulfurous acid: a cis form and a trans form. aip.org The cis rotamer, where the hydrogen atoms are on the same side, is found to be the more stable configuration. aip.orgresearchgate.net High-level calculations at the CCSD(T)-F12b/cc-pV(T+d)Z-F12 level of theory have been used to optimize the geometries of these rotamers. For the more stable cis-sulfurous acid, the S=O double bond is calculated to be 1.451 Å, with the two S—O single bonds being 1.612 Å each. aip.org The O=S—O angle is 105.6°, and the H—O—S angles are 107.9°. aip.org

Table 1: Calculated Equilibrium Geometries of cis-Dihydroxidosulfur

ParameterCalculated Value (CCSD(T)-F12b)
S=O Bond Length (r(S=O))1.451 Å aip.org
S-OH Bond Length (r(S-OH))1.612 Å aip.org
O-S-O Bond Angle (∠(O-S-O))100.6° aip.org
O=S-OH Bond Angle (∠(O=S-OH))105.6° aip.org
S-O-H Bond Angle (∠(S-O-H))107.9° aip.org

The theoretical prediction of vibrational frequencies is crucial for identifying this compound through spectroscopic methods like infrared (IR) spectroscopy. aip.orggithub.io These calculations can predict the molecule's IR spectrum, which serves as a unique fingerprint. aip.org The calculations involve determining the normal modes of vibration, which correspond to the stretching and bending of the molecule's bonds. github.io

Anharmonic frequency calculations provide a more accurate prediction of the vibrational spectrum. aip.org For cis-sulfurous acid, the S=O stretching peak is predicted at 1248 cm⁻¹, while the corresponding peak for the trans isomer is at 1273 cm⁻¹. aip.org These intense and distinct peaks are considered prime targets for experimental identification via infrared spectroscopy. aip.organl.gov

Table 2: Predicted Vibrational Frequencies for this compound Isomers

IsomerVibrational ModePredicted Frequency (cm⁻¹) aip.org
cis-Sulfurous AcidS=O Stretch1248
trans-Sulfurous AcidS=O Stretch1273
Sulfonic AcidS=O Stretch1214

Energetics and Thermochemical Stability Analyses of this compound

Understanding the energetics and stability of this compound is key to explaining its transient nature and its potential role in atmospheric chemistry.

Thermochemical properties, such as the standard enthalpy of formation, are critical for assessing the molecule's stability and reactivity. nih.gov High-level computational protocols have been developed to estimate these values with high accuracy. nih.gov The reaction to form H₂SO₃ from SO₂ and H₂O is endothermic. researchgate.net The energy barrier for the uncatalyzed reaction is high, but it is significantly reduced in the presence of a catalyst like water or another sulfurous acid molecule. researchgate.net For instance, the barrier height for the H₂SO₃-catalyzed hydrolysis of SO₂ is only 5.5 kcal/mol. researchgate.net

The energy difference between the cis and trans rotamers is small, with the cis form being more stable by about 1.1 kcal/mol. aip.orgresearchgate.net The barrier to interconversion (torsional barrier) between them is also low, at approximately 1.6 kcal/mol. aip.organl.gov A much higher energy barrier of 57.2 kcal/mol separates sulfurous acid from its isomer, sulfonic acid, making this isomerization unlikely under typical conditions. aip.organl.gov

This compound is thermodynamically unstable and decomposes into sulfur dioxide (SO₂) and water (H₂O). researchgate.netnih.gov However, theoretical calculations suggest it possesses significant kinetic stability in the gas phase. researchgate.netnih.gov The half-life of an isolated H₂SO₃ molecule at room temperature is estimated to be about 24 hours. researchgate.net This stability is highly dependent on environmental factors. Water acts as an efficient catalyst for its decomposition, tremendously reducing the reaction barrier. researchgate.net The presence of ammonia (B1221849) is predicted to make the decomposition of sulfurous acid barrierless, reducing its half-life to mere milliseconds at room temperature. researchgate.net

Despite its instability, recent studies have demonstrated the formation of H₂SO₃ in the gas phase under atmospheric conditions, where it can remain stable for at least half a minute. innovations-report.comanalytica-world.com Global model simulations suggest that about 8 million tons of H₂SO₃ are formed annually in the atmosphere, primarily from the oxidation of dimethyl sulfide (B99878). innovations-report.comanalytica-world.com However, its lifetime concerning reactions with other atmospheric trace gases is still largely unknown. innovations-report.comanalytica-world.com The reaction with ozone, for example, has a significant energy barrier of 18.3 kcal/mol. rsc.org

Table of Compound Names

Common NameIUPAC NameFormula
This compound / Sulfurous AcidSulfurous acidH₂SO₃
Sulfuric AcidSulfuric acidH₂SO₄
Sulfonic AcidSulfonic acidHSO₃H
Sulfur DioxideSulfur dioxideSO₂
Sulfur TrioxideSulfur trioxideSO₃
WaterWaterH₂O
AmmoniaAmmoniaNH₃
Dimethyl SulfideDimethyl sulfide(CH₃)₂S
OzoneOzoneO₃
Hydroxyl RadicalHydroxyl·OH
BisulfiteHydrogen sulfite (B76179)HSO₃⁻
SulfiteSulfiteSO₃²⁻
Sulfate (B86663)SulfateSO₄²⁻

Isomeric Forms and Tautomerism of H₂SO₂ and Related Species

Computational chemistry has been instrumental in mapping the potential energy surface of H₂SO₂ and identifying its various structural isomers. These studies have revealed a surprising diversity of stable and transient species, each with unique electronic and structural characteristics.

Identification and Characterization of Stable and Unstable Isomers (e.g., Sulfinic Acid Isomer)

Theoretical calculations have identified several key isomers of H₂SO₂. These include sulfoxylic acid (S(OH)₂), which exists as two conformers of C₂ and Cₛ symmetry, with the C₂ form being the global minimum on the potential energy surface. researchgate.netacs.org Another significant isomer is sulfinic acid (HS(=O)OH), which also has two conformers. researchgate.netacs.org Other, higher-energy isomers that have been computationally characterized include dihydrogen sulfone (H₂SO₂), sulfhydryl hydroperoxide (HSOOH), the cyclic thiadioxirane, and dihydrogen persulfoxide (H₂SOO). researchgate.net

The relative stability of these isomers has been a subject of numerous computational studies. High-level calculations, such as the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method, have consistently shown that the C₂ conformer of sulfoxylic acid is the most stable. researchgate.netacs.org The Cₛ conformer is only slightly higher in energy. acs.org Sulfinic acid is the next most stable isomer, followed by dihydrogen sulfone and the other more exotic species. researchgate.netacs.org The relative energies of some key isomers are summarized in the table below.

Table 1: Relative Energies of H₂SO₂ Isomers

Isomer Point Group Relative Energy (kJ/mol)
Sulfoxylic Acid (C₂) C₂ 0.0
Sulfoxylic Acid (Cₛ) Cₛ ~7-8
Sulfinic Acid C₁ ~57
Dihydrogen Sulfone C₂ᵥ ~129

Data sourced from MP4 calculations. acs.org

Theoretical Energy Barriers and Pathways for Isomeric Interconversion

The interconversion between these isomers is governed by significant energy barriers, which have been investigated using computational methods. These barriers dictate the kinetic stability of each isomer and the feasibility of their transformation under different conditions.

One of the most studied isomerization pathways is the conversion of the less stable sulfinic acid (HSO₂H) to the more stable sulfoxylic acid (S(OH)₂). Theoretical calculations have estimated a substantial energy barrier for this process, on the order of 190 kJ/mol relative to sulfinic acid. This high barrier explains why sulfinic acid can be observed in matrix-isolation experiments despite not being the thermodynamic minimum.

The study of transition states is crucial for understanding these interconversion pathways. Transition state theory calculations help to elucidate the geometry of the activated complex and the energetic requirements for the reaction to proceed. ox.ac.ukwikipedia.orgvaia.comchemistrytalk.orgutexas.edu For the H₂SO₂ system, these calculations involve mapping the potential energy surface to locate the saddle points that connect the different isomeric minima. researchgate.netsciengine.com The complexity of these calculations increases with the number of atoms and the need to accurately describe the electronic structure at the transition state. rsc.orgresearchgate.net

Computational Elucidation of Reaction Pathways Involving this compound

Computational chemistry has also shed light on the various chemical reactions involving this compound, from its formation to its subsequent decomposition, disproportionation, and oxidation.

Mechanisms of Formation from Gaseous or Condensed Phase Precursors

This compound is believed to form as an intermediate in various chemical processes, particularly in the oxidation of hydrogen sulfide (H₂S). wikipedia.org Computational studies have explored the reaction of H₂S with oxidizing species like molecular oxygen (O₂). The reaction between H₂S and O₂ can lead to a variety of products, with the formation of an initial adduct that can then isomerize to different H₂SO₂ forms. researchgate.net Quantum chemical calculations have been employed to study the potential energy surface of the H₂S + O₂ reaction, identifying transition states and intermediates. researchgate.net

Another proposed formation route is the reaction of sulfur dioxide (SO₂) with hydrogen-containing species. For instance, the reaction of SO₂ with H₂ has been considered as a potential source of H₂SO₂ isomers. acs.org Furthermore, the formation of this compound has been suggested in specific environments, such as in circumstellar disks, through processes like the ultraviolet irradiation of solid H₂S and H₂O mixtures. wikipedia.org Computational modeling of these astrophysical environments helps to understand the feasibility of such formation pathways.

Mechanisms of Decomposition, Disproportionation, and Oxidation

The reactivity of this compound itself has been a subject of theoretical investigation. Its decomposition pathways are of interest to understand its transient nature. Ab initio molecular dynamics simulations can be employed to study the bond-breaking processes and the initial steps of decomposition under various conditions. google.com

Disproportionation, a reaction where a species is simultaneously oxidized and reduced, is a potential fate for this compound. researchgate.net In an aqueous medium, sulfoxylic acid can be involved in complex equilibria and reactions. For example, in acidic solutions, dithionite (B78146) is known to decompose, forming sulfoxylic acid and hydrogen sulfite. This sulfoxylic acid can then react further. wikipedia.org Computational studies can help to unravel the mechanisms of these solution-phase reactions, although they are more complex to model than gas-phase processes.

The oxidation of this compound is another important reaction pathway. Sulfoxylates are known to be sensitive to air and can be oxidized by molecular oxygen. wikipedia.org The initial products of this oxidation are thought to be the sulfur dioxide radical anion, which is then further oxidized to sulfur dioxide. wikipedia.org Computational studies on the oxidation of related sulfur compounds, such as thiols, have shown the elimination of sulfoxylic acid as a product, providing indirect evidence for its role in oxidation mechanisms. acs.org The interaction of this compound with oxidizing radicals like the hydroxyl radical (•OH) is also a critical area of study, particularly in atmospheric chemistry. nih.gov

Synthesis and Generation Methodologies for Dihydroxidosulfur

In Situ Generation of Dihydroxidosulfur in Controlled Chemical Environments

The in situ generation of this compound is a common strategy to study its properties and reactivity without isolating the compound itself. This involves creating the molecule within a reaction mixture where it can be immediately observed or reacted with other species.

The hydrolysis of sulfur(II) halides, such as sulfur dichloride (SCl₂), represents a potential pathway for the formation of this compound. stackexchange.com The reaction with water is complex and can lead to a mixture of sulfur compounds. prepchem.comyoutube.comsciencemadness.org The initial step is believed to involve the substitution of chloride ions with hydroxide (B78521) groups.

It is important to note that the synthesis of esters of sulfoxylic acid often utilizes the reaction of sulfur dichloride with alcohols at low temperatures (around -75 °C) in dilute conditions to maximize the yield of the desired sulfoxylate (B1233899) ester (ROSOR). wikipedia.org This suggests that the analogous hydrolysis to form S(OH)₂ is plausible under carefully controlled conditions.

One notable example is the decomposition of dithionite (B78146) (S₂O₄²⁻) in acidic solutions (pH 4). In this environment, dithionite is unstable and decomposes to form this compound and hydrogen sulfite (B76179) (HSO₃⁻). wikipedia.org The this compound formed can then react further with dithionite, leading to the production of more hydrogen sulfite, elemental sulfur, and thiosulfate (B1220275). wikipedia.org

Another significant redox process where this compound appears is in the reduction of sulfur dioxide (SO₂). This reduction can lead to the formation of hydrogen sulfoxylate as a highly reactive intermediate. wikipedia.org This intermediate is a powerful reducing agent, capable of reacting with various organic compounds. wikipedia.org The oxidation of cobalt(I) species by sulfite and dithionite also involves the formation of Co(II)-SO₂⁻ complexes, hinting at the involvement of sulfur oxoacid intermediates. researchgate.net

Experimental Techniques for Production of Transient this compound Species

Due to its instability, specialized experimental techniques are required to produce and study this compound in its transient state. These methods are primarily designed for spectroscopic characterization.

Gas-phase synthesis allows for the production of isolated this compound molecules, which can then be analyzed using various spectroscopic methods. geeksforgeeks.orgresearchgate.netresearchgate.net Flash vacuum pyrolysis of suitable precursors is one such technique. For instance, the pyrolysis of di-tert-butyl sulfoxide (B87167) has been used to generate gas-phase oxadisulfane (HSOH), a related sulfur oxoacid, which was then characterized by microwave spectroscopy. researchgate.net Similar approaches could potentially be adapted for the synthesis of this compound.

Another gas-phase method involves the use of electric discharges. This compound has been successfully generated in the gas phase by passing an electric discharge through a mixture of neon, hydrogen (H₂), and sulfur dioxide (SO₂). doi.org This method also produces other species, necessitating careful analysis to identify the this compound.

The study of such gas-phase species is critical for understanding their fundamental properties, such as molecular structure and rotational-torsional spectra. researchgate.net

Matrix isolation is a powerful technique used to trap and study highly reactive species like this compound at very low temperatures. researchgate.netnih.govresearchgate.net This method involves embedding the molecule of interest within a solid, inert matrix, typically a noble gas like argon or neon, at cryogenic temperatures (e.g., 8-10 K). researchgate.netias.ac.inmdpi.com

In a typical experiment, a gaseous mixture of a precursor and the matrix gas is deposited onto a cold window. researchgate.net The reactive species can be generated in situ within the matrix by methods such as photolysis. For example, ultraviolet irradiation of a mixture of solid hydrogen sulfide (B99878) (H₂S) and water (H₂O) has been used to produce this compound. wikipedia.org Similarly, the UV irradiation of solid sulfur dioxide and hydrogen sulfide in a solid argon matrix has been explored as a potential route, although the interpretation of the resulting infrared spectra can be complex. wikipedia.org

Once trapped in the matrix, the isolated this compound molecules are prevented from reacting with each other, allowing for their characterization using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy. ias.ac.inmdpi.com This provides valuable information about the vibrational frequencies and structure of the molecule.

Formation Pathways from Hydrogen Sulfide Oxidation

The oxidation of hydrogen sulfide (H₂S) is a fundamental process in both biological and environmental systems, and this compound is considered a key intermediate in this pathway. researchgate.netnih.govencyclopedia.pubnih.govmdpi.com The oxidation of sulfur from its -2 state in H₂S to higher oxidation states like +4 in sulfite and +6 in sulfate (B86663) proceeds through intermediate states, including the +2 state of this compound. wikipedia.org

The oxidation of H₂S can be initiated by various oxidants. For example, the reaction of H₂S with hydrogen peroxide (H₂O₂), peroxonitrous acid, or hypochlorous acid can lead to the formation of sulfenic acid (HSOH) as an initial unstable intermediate. encyclopedia.pubnih.gov This sulfenic acid can then undergo further reactions. For instance, it can react with hydrogen peroxide to form sulfoxylic acid. researchgate.net

In alkaline conditions, the oxidation of sulfide by air in the presence of a catalyst like nickel ions shows an initial increase in the concentration of sulfoxylate, which then decreases over time as it is further oxidized to thiosulfate. wikipedia.org This provides evidence for the transient formation of this compound during the oxidation of hydrogen sulfide.

Chemical Reactivity and Mechanistic Studies of Dihydroxidosulfur

Disproportionation Reactions of Dihydroxidosulfur

Disproportionation is a key reaction pathway for this compound, where it simultaneously undergoes oxidation and reduction. geeksforgeeks.org This process is complex and can be influenced by factors such as pH.

Kinetic and Thermodynamic Investigations of Disproportionation Pathways

The disproportionation of this compound is a thermodynamically favorable process. For instance, in acidic solutions (pH 4), dithionite (B78146) is unstable and decomposes to form sulfoxylic acid and hydrogen sulfite (B76179). wikipedia.org The sulfoxylic acid formed then participates in further reactions. One proposed pathway involves the reaction of sulfoxylic acid with more dithionite, leading to the formation of hydrogen sulfite, elemental sulfur, and a small amount of thiosulfate (B1220275). wikipedia.org

2H₂SO₂ → S + H₂SO₃ + H₂O

The thermodynamics of disproportionation of related sulfur compounds have been studied, providing insight into the driving forces of these reactions. For example, the disproportionation of thiosulfate and sulfite are exergonic under standard conditions, with ΔG⁰’ values of -22.3 and -58.9 kJ mol⁻¹ respectively. nih.gov In contrast, the disproportionation of elemental sulfur is slightly endergonic (ΔG⁰’ = +0.3 kJ mol⁻¹), but can become exergonic at low concentrations of hydrogen sulfide (B99878). nih.gov

Identification and Characterization of Sulfur-Containing Products

The disproportionation of this compound yields a variety of sulfur-containing products, with their formation being dependent on the specific reaction conditions. The primary and most consistently reported products are elemental sulfur (S) and hydrogensulfite (HSO₃⁻) or sulfite (SO₃²⁻). wikipedia.orggeeksforgeeks.orgresearchgate.net

The subsequent reaction between the initial disproportionation products, sulfur and sulfite, leads to the formation of thiosulfate (S₂O₃²⁻). researchgate.net In the context of dithionite decomposition, where sulfoxylic acid is an intermediate, the reaction of sulfoxylic acid with dithionite also produces thiosulfate. wikipedia.org

Furthermore, the reaction of sulfoxylic acid with sulfite can yield trithionate (B1219323) (S₃O₆²⁻), and its reaction with thiosulfate can produce pentathionate (S₅O₆²⁻). wikipedia.org The identification and characterization of these products are often performed using techniques such as ion chromatography. researchgate.net

Oxidation Reactions of this compound

This compound is a potent reducing agent and readily undergoes oxidation in the presence of various oxidizing agents. mdpi.comnih.gov

Reactivity with Molecular Oxygen and Other Oxidizing Agents

Sulfoxylates, the salts of this compound, are highly sensitive to air and are oxidized by molecular oxygen. wikipedia.org The oxidation process is believed to proceed through the formation of the sulfur dioxide radical anion (SO₂⁻) which is then further oxidized to sulfur dioxide (SO₂). wikipedia.org The reaction of this compound with oxygen is expected to produce sulfur dioxide and water. geeksforgeeks.org

This compound also reacts with other oxidizing agents. For instance, it reacts with hypochlorite (B82951), bromine, or chlorine dioxide to form hydrogen sulfite and sulfates. wikipedia.org The oxidation of hydrogen sulfide, where sulfoxylic acid is an intermediate, has been studied extensively. The reaction with hydrogen peroxide is a key example, leading to the formation of various sulfur oxides. nih.gov

Mechanistic Studies of Electron Transfer Processes

The oxidation of this compound fundamentally involves electron transfer processes. In its reaction with molecular oxygen, the transfer of electrons leads to the formation of the sulfur dioxide radical anion. wikipedia.org

Mechanistic studies of related sulfur compound oxidations provide insights into these electron transfer steps. For example, the oxidation of hydrogen sulfide by metalloproteins is thought to occur via an outer-sphere one-electron transfer mechanism. mdpi.com The interaction of the SO₂˙⁺ radical cation with ethane (B1197151) has been shown to involve electron-transfer processes, leading to the formation of the radical cation of sulfoxylic acid, H₂SO₂˙⁺. nih.gov

The kinetics of these reactions are crucial for understanding the mechanism. For instance, the rate constant for the gas-phase reaction of H₂S with O₂ has been determined, providing a basis for understanding the initial steps of sulfur oxidation that can lead to the formation of sulfoxylic acid. acs.org

Reactivity with Specific Chemical Species and Ligands

The high reactivity of this compound extends to its interactions with a variety of specific chemical species and ligands, leading to the formation of a diverse range of sulfur-containing compounds.

Hydrogen sulfoxylate (B1233899), an intermediate formed by the reduction of sulfur dioxide, is particularly reactive. wikipedia.org It readily reacts with organic compounds containing double bonds (vinyls) to form organic sulfinates. wikipedia.org An example of its reactivity towards halogenated organic compounds is the reduction of perfluorophenyl iodide to pentafluorobenzene. wikipedia.org It also reacts with divinyl sulfone to produce 1,4-dithiane (B1222100) 1,1,4,4-tetroxide. wikipedia.org

Inorganic reactions are also prevalent. This compound reacts with sulfite to yield trithionate and with thiosulfate to form pentathionate. wikipedia.org Its reaction with nitrite (B80452) is also known. wikipedia.org

The interaction of this compound with transition metals has been observed, with cobalt being a notable example. Cobalt sulfoxylate (CoSO₂·3H₂O) is a known salt of sulfoxylic acid. wikipedia.org The reactivity of sulfoxylic acid and its anions with transition metal complexes, such as cobalt(I)alamin, has been investigated, revealing complex redox chemistry involving electron transfer. researchgate.net

Interactions with Halogenated Compounds and Hypochlorite Species

This compound, also known as sulfoxylic acid, exhibits significant reactivity with various oxidizing agents, including halogenated compounds and hypochlorite species. Its sulfur atom, in the +2 oxidation state, makes it a potent reducing agent in these interactions.

When this compound reacts with strong oxidants like hypochlorite, bromine, or chlorine dioxide, it is readily oxidized. The primary products of these reactions are hydrogen sulfite (HSO₃⁻) and sulfate (B86663) (SO₄²⁻). wikipedia.orgcollegedunia.comgeeksforgeeks.org This reactivity highlights the compound's instability in the presence of such species. The reaction with hypochlorite is particularly relevant in water treatment processes where hypochlorite is used as a disinfectant and oxidant. denora.com

Research has also demonstrated the reactivity of this compound's conjugate base, hydrogen sulfoxylate, with specific halogenated organic compounds. For instance, hydrogen sulfoxylate can reduce perfluorophenyl iodide to pentafluorobenzene. wikipedia.org This reaction showcases its utility in dehalogenation reactions, a process of interest in organic synthesis.

The following table summarizes the observed reactions of this compound with these compounds.

ReactantThis compound SpeciesKey ProductsReference
Hypochlorite (OCl⁻)This compound / SulfoxylateHydrogen Sulfite (HSO₃⁻), Sulfate (SO₄²⁻) wikipedia.orgcollegedunia.comgeeksforgeeks.org
Bromine (Br₂)This compound / SulfoxylateHydrogen Sulfite (HSO₃⁻), Sulfate (SO₄²⁻) wikipedia.orgcollegedunia.comgeeksforgeeks.org
Chlorine Dioxide (ClO₂)This compound / SulfoxylateHydrogen Sulfite (HSO₃⁻), Sulfate (SO₄²⁻) wikipedia.orgcollegedunia.comgeeksforgeeks.org
Perfluorophenyl iodideHydrogen SulfoxylatePentafluorobenzene wikipedia.org

Reactions with Dithionite and Related Sulfur Compounds

The chemistry of this compound is intricately linked with that of dithionite (S₂O₄²⁻). Dithionite is unstable in acidic solutions, and at a pH of around 4, it decomposes to form this compound and hydrogen sulfite. wikipedia.org The newly formed this compound is highly reactive and can further react with excess dithionite. wikipedia.org This subsequent reaction yields more hydrogen sulfite, elemental sulfur, and a small quantity of thiosulfate (S₂O₃²⁻). wikipedia.orgquora.com

The interaction between this compound (in its deprotonated sulfoxylate form) and thiosulfate is also documented. In solution, sulfoxylate reacts with thiosulfate to produce sulfides and sulfites, further illustrating the complex equilibria and transformations within sulfur chemistry. wikipedia.org

These reactions are summarized in the table below.

ReactantKey ProductsReference
Dithionite (S₂O₄²⁻)Hydrogen Sulfite (HSO₃⁻), Sulfur (S), Thiosulfate (S₂O₃²⁻) wikipedia.orgcollegedunia.comgeeksforgeeks.org
Thiosulfate (S₂O₃²⁻)Sulfides (S²⁻), Sulfites (SO₃²⁻) wikipedia.org

This compound as a Chemical Intermediate in Complex Sulfur Reaction Networks

This compound is a highly unstable and transient species that rarely exists in isolation but plays a crucial role as a chemical intermediate in a wide array of sulfur reaction networks. nih.govresearchgate.netnih.gov It is considered one of the key "small oxoacids of sulfur" (SOS) that are central to the stepwise oxidation of sulfur compounds. nih.govresearchgate.netmdpi.com

The oxidation of hydrogen sulfide (H₂S), where sulfur is in the -2 oxidation state, to sulfate (SO₄²⁻), where sulfur is at +6, is a fundamental process in atmospheric and biological chemistry. This multi-step oxidation is believed to proceed through intermediates with sulfur in states of 0 and +2. wikipedia.orgmdpi.com this compound, with its +2 oxidation state, is a pivotal intermediate in this pathway. wikipedia.orgnih.govmdpi.com It has been detected in the gas phase and is proposed to form during the oxidation of hydrogen sulfide in various natural environments, from living organisms to circumstellar disks. wikipedia.orggeeksforgeeks.org

Furthermore, the decomposition of industrially important reducing agents like thiourea (B124793) dioxide and sodium hydroxymethanesulfinate (rongalite) generates sulfoxylate, the conjugate base of this compound, as the reactive intermediate responsible for their reducing properties. nih.govmdpi.com Its formation from the decomposition of dithionite in acidic media is another clear example of its role as a transient species that dictates the subsequent reaction pathways. wikipedia.org The reactivity of this intermediate is so high that it is often generated in situ for use in chemical synthesis, such as in the preparation of organic sulfinates from compounds with carbon-carbon double bonds. wikipedia.org

Characterization and Spectroscopic Probing of Dihydroxidosulfur and Its Derivatives

Indirect Spectroscopic Characterization via Stable Derivatives (e.g., Alkylsulfoxylates)

Studying stable organic derivatives, such as dialkyl sulfoxylates (ROSOR), provides crucial structural and bonding information that serves as a proxy for understanding dihydroxidosulfur itself.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. The analysis of stable sulfoxylic acid derivatives, like sulfoxylic acid dimethyl ester (dimethylsulfoxylate), has been performed using these methods. acs.orgwikipedia.org These studies help in assigning vibrational modes associated with the core -O-S-O- linkage.

Furthermore, Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental in observing the formation of the sulfoxylate (B1233899) intermediate during the oxidation of sulfide (B99878) solutions. psu.edu In studies of sulfide oxidation under specific conditions, an infrared absorption peak at 918.2 cm⁻¹ has been attributed to the sulfoxylate ion. acs.org This peak's disappearance upon acidification of the solution supports its assignment to a protonated species like (OH)SO⁻. psu.eduacs.org

Vibrational Data for Sulfoxylate Intermediate
Technique Infrared (IR) Spectroscopy
Observed Peak 918.2 cm⁻¹
Assignment Sulfoxylate ion
Source acs.org

To determine precise geometric parameters like bond lengths and angles, diffraction and crystallographic methods are indispensable. Due to the instability of this compound, these studies are performed on its more stable derivatives.

Gas-phase electron diffraction has been successfully used to determine the molecular structure of sulfoxylic acid dimethyl ester, S(OCH₃)₂. acs.org This technique provides key data on the geometry of the C-O-S-O-C framework.

X-ray crystallography, which maps electron density in crystalline solids, has confirmed the molecular structure of several related compounds. The structure of sodium formaldehyde (B43269) sulfoxylate, also known as Rongalite, has been verified by this method. nih.govresearchgate.netsigmaaldrich.com Additionally, X-ray diffraction was used to structurally characterize a protonated silylated derivative of sulfoxylic acid, [iPr₃SiOS(H)OSiiPr₃]⁺, providing direct evidence for the connectivity within the HOSOH-type skeleton. nih.gov

Gas-Phase Molecular Geometry of Sulfoxylic Acid Dimethyl Ester (S(OCH₃)₂) from Electron Diffraction
Parameter Value
O-S Bond Distance1.625 Å
O-C Bond Distance1.426 Å
C-H Bond Distance1.105 Å
∠OSO Bond Angle103°
∠COS Bond Angle115.9°
Source acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. For this compound, NMR studies are conducted on its stable organic esters. The preparation of various derivatives, such as 4-substituted benzyl (B1604629) sulfoxylates, has been reported, and their structures were characterized using ¹H NMR spectroscopy. researchgate.net The thermal isomerization of these sulfoxylates into the corresponding sulfinates was also monitored by NMR in various deuterated solvents. researchgate.net

Similarly, other related compounds, including α-functionalized alkyl methanesulfinates and sulfoxylated methyl esters, have been characterized by both ¹H and ¹³C NMR, demonstrating the utility of this technique in confirming the structures of sulfoxylic acid derivatives and their isomers. researchgate.nettandfonline.com

Advanced Spectroscopic Methods for Direct Detection of Transient this compound

Directly observing the fleeting H₂SO₂ molecule requires highly sensitive gas-phase spectroscopic techniques capable of identifying transient species.

Microwave spectroscopy is an exceptionally powerful technique for studying transient molecules in the gas phase, providing highly accurate rotational constants which in turn yield precise molecular geometries. Sulfoxylic acid (HOSOH) has been successfully detected and characterized using Fourier transform microwave spectroscopy combined with double resonance techniques. acs.orgchemspider.com

These studies identified and measured the rotational spectra for the two most stable isomers (rotamers) of HOSOH: a C₂ symmetry ground state and a slightly higher energy Cₛ rotamer. acs.orgchemspider.comresearchgate.net The precise measurement of numerous rotational transitions for both conformers has allowed for the determination of their detailed molecular structures and spectroscopic parameters. acs.orgchemspider.com

Selected Microwave Absorption Lines for HOSOH Isomers (GHz)
C₂ Isomer Cₛ Isomer
12.891025410.419265
19.450903012.2441259
21.470903514.0223698
24.758844516.3161779
29.5065050
29.5848250
32.8772050
Source acs.org acs.org
Molecular Geometry of HOSOH Isomers from Microwave Spectroscopy
Parameter C₂ Isomer Cₛ Isomer
H-O Bond Distance96.22 pm96.16 pm
S-O Bond Distance163.64 pm163.67 pm
∠HOS Bond Angle108.14°108.59°
∠OSO Bond Angle103.28°103.64°
HOSO Twist Angle84.34°+90.56° and -90.56°
Source acs.org acs.org

While direct photoelectron spectroscopy (PES) data for this compound is not extensively reported in the literature, theoretical studies provide a robust framework for its electronic structure that could be validated by such experiments. PES measures the ionization energies required to remove electrons from different molecular orbitals, providing direct insight into the electronic makeup of a molecule.

Theoretical investigations using methods like Natural Bond Orbital (NBO) analysis describe the bonding in H₂SO₂ as involving two sigma bonds between sulfur and the oxygen of each hydroxyl group, with two lone electron pairs localized on the sulfur atom. researchgate.net Some models describe the S-O bonds as dative in nature, involving the partial donation of a sulfur lone pair to an empty orbital on oxygen. acs.org

Furthermore, analyses of the related and more stable SO₂ molecule have highlighted the unique nature of its π system, describing it as a "recoupled pair bond dyad." researchgate.netresearchgate.net This electronic feature is proposed to facilitate the addition of hydrogen atoms to the central sulfur atom, leading to the formation of stable HSO₂ and H₂SO₂ species. researchgate.netresearchgate.net Experimental validation of these theoretical electronic structure models for this compound via photoelectron spectroscopy remains a valuable goal for future research.

Mass Spectrometry Studies on this compound and its Fragmentation Patterns

The mass spectrometric analysis of this compound, more commonly known as sulfurous acid (H₂SO₃), is complicated by the compound's inherent instability. Historically, its existence in a free state has been debated, with many textbooks suggesting it cannot be isolated from its aqueous solution, where it exists in equilibrium with sulfur dioxide and water. chemicalbook.com However, advancements in mass spectrometry have enabled the detection and characterization of gas-phase sulfurous acid, shedding light on its fragmentation behavior.

The first experimental detection of H₂SO₃ in the gas phase was reported in 1988, where it was generated in-situ within a mass spectrometer through the dissociative ionization of diethyl sulfite (B76179). chemicalbook.com More recent and highly sensitive mass spectrometry techniques have not only confirmed its existence under atmospheric conditions but have also allowed for its quantitative analysis. analytica-world.comnih.gov These studies often involve sophisticated methods to generate and ionize the elusive molecule, providing valuable data on its mass and fragmentation. For instance, researchers at the Leibniz Institute for Tropospheric Research (TROPOS) have successfully demonstrated the formation of H₂SO₃ in the gas phase in flow reactors under atmospheric conditions, keeping it stable for up to half a minute for analysis. analytica-world.com

Collision-induced dissociation (CID) studies on anions derived from organic sulfonic acids have shown the formation of the bisulfite anion (HSO₃⁻) at m/z 81. researchgate.net This fragment is a key indicator of the presence of a deprotonated sulfurous acid structure. In negative-ion mode tandem mass spectrometry (MS/MS), the precursor ion of deprotonated sulfurous acid, [HSO₃]⁻, can be subjected to fragmentation to understand its stability and structure.

Below is a table summarizing the major ions observed in the mass spectrometric analysis of this compound.

Table 1: Key Mass Spectrometry Data for this compound (Sulfurous Acid)

Ionm/z (Mass-to-Charge Ratio)Ionization ModeMethod
[H₂SO₃]⁺82PositiveIn-situ generation
[HSO₃]⁻81NegativeCollision-Induced Dissociation
[SO₃]⁻80NegativeCollision-Induced Dissociation
[SO₂]⁺64PositiveElectron Ionization

The fragmentation of this compound derivatives, such as its esters, provides further insight into the behavior of the sulfurous core. For example, the mass spectrometry of dimethyl sulfite (C₂H₆O₃S), a simple ester of sulfurous acid, has been well-documented. nih.govnist.gov

Table 2: Fragmentation Pattern of Dimethyl Sulfite

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure
110[C₂H₆O₃S]⁺Molecular Ion
95[C₂H₃O₂S]⁺[M-CH₃]⁺
79[CH₃O₂S]⁺[M-OCH₃]⁺
64[SO₂]⁺Sulfur Dioxide
48[SO]⁺Sulfur Monoxide
31[CH₃O]⁺Methoxy (B1213986) Cation
15[CH₃]⁺Methyl Cation

The fragmentation of dimethyl sulfite under electron ionization typically involves the loss of a methyl group to form the ion at m/z 95, or the loss of a methoxy group to yield the fragment at m/z 79. Further fragmentation can lead to the formation of the stable sulfur dioxide cation at m/z 64. The study of such derivatives is crucial as they provide a more stable platform to investigate the fundamental fragmentation pathways of the sulfurous acid moiety.

Environmental and Astro Chemical Significance of Dihydroxidosulfur

Role of Dihydroxidosulfur in Natural Sulfur Biogeochemical Cycles

The biogeochemical sulfur cycle involves the movement and transformation of sulfur through various oxidation states in the Earth's rocks, waterways, and living systems. wikipedia.org this compound is believed to play a role as a fleeting intermediate in the oxidative pathways of this cycle.

Participation in Atmospheric and Aquatic Hydrogen Sulfide (B99878) Oxidation Pathways

The oxidation of hydrogen sulfide (H₂S), where sulfur is in the -2 state, to more oxidized forms like sulfate (B86663) (SO₄²⁻), with sulfur in the +6 state, is a fundamental process in the global sulfur cycle. wikipedia.orgnih.gov This oxidation proceeds through several intermediate steps. This compound (sulfoxylic acid) is a plausible intermediate in this sequence, representing the +2 oxidation state between hydrogen sulfide (-2) and sulfite (B76179) (+4). wikipedia.org

In both atmospheric and aquatic environments, the oxidation of H₂S can be initiated by various oxidants. nih.govresearchgate.net The process is complex, involving both chemical and microbial pathways. researchgate.netwikipedia.org While the final products are typically elemental sulfur, thiosulfate (B1220275), and sulfate, the reaction mechanism involves transient species. researchgate.netresearchgate.net this compound is hypothesized to form during this oxidative process, though it is quickly converted to other, more stable sulfur compounds. wikipedia.org For instance, the oxidation of sulfide in alkaline conditions has been observed to produce sulfoxylate (B1233899), the conjugate base of this compound, which then decreases as it is further oxidized. wikipedia.org

Compound NameChemical FormulaSulfur Oxidation StateRole in H₂S Oxidation
Hydrogen SulfideH₂S-2Initial Reactant
This compoundS(OH)₂+2Transient Intermediate
SulfiteSO₃²⁻+4Intermediate/Product
SulfateSO₄²⁻+6Final Product

This table outlines the progression of sulfur oxidation states during the transformation of hydrogen sulfide, highlighting the position of this compound as an intermediate.

Mechanistic Influence on Sulfur Compound Transformations in Microbial Environments

Microorganisms are key drivers of the sulfur cycle, utilizing various sulfur compounds as either electron donors or acceptors for energy. wikipedia.orgnih.gov Chemolithoautotrophic sulfur-oxidizing prokaryotes, for example, oxidize reduced sulfur compounds like hydrogen sulfide and elemental sulfur to generate energy. wikipedia.org

The enzymatic pathways for sulfur oxidation within these microbes are intricate. The main pathway for H₂S detoxification in mitochondria, for instance, involves its oxidation to sulfate and thiosulfate. nih.gov It is proposed that this compound is formed as an intermediate when hydrogen sulfide is oxidized by living organisms. wikipedia.org Specific enzymes, such as sulfide:quinone oxidoreductase (SQR), catalyze the initial step of sulfide oxidation. nih.govnih.gov While the exact sequence of intermediates can vary between different microbial groups and metabolic pathways (like the Sox system or the reverse dissimilatory sulfite reductase pathway), the stepwise increase in oxidation state from -2 in H₂S to +6 in sulfate necessitates the formation of transient compounds at intermediate oxidation states, such as +2 for this compound. wikipedia.orgwikipedia.org

Theoretical Presence and Formation in Extraterrestrial Environments

The study of sulfur chemistry is crucial for understanding a variety of astronomical environments, including the interstellar medium, protoplanetary disks, and comets. researchgate.netkent.ac.uk While many simple sulfur-bearing molecules have been detected, the complete inventory and the identity of the main sulfur reservoir in space remain open questions. kent.ac.ukresearchgate.net

Interstellar Medium and Circumstellar Disks

The interstellar medium (ISM) and circumstellar disks are the birthplaces of stars and planetary systems. arxiv.orgarxiv.org Their chemical composition evolves as molecular clouds collapse to form protostars and surrounding disks. arxiv.orgarxiv.org Theoretical models and observations suggest the presence of simple sulfur molecules like hydrogen sulfide (H₂S), sulfur dioxide (SO₂), and carbonyl sulfide (OCS) in these environments. kent.ac.uknih.gov

The formation of more complex species can occur through gas-phase reactions or on the surfaces of icy dust grains. arxiv.org this compound has been specifically suggested as a molecule that may exist in circumstellar disks. wikipedia.org Its formation could be initiated by the oxidation of hydrogen sulfide, a molecule known to be present in interstellar and circumstellar ices. wikipedia.orgkent.ac.uk Ultraviolet irradiation of ice mixtures containing H₂S and water (H₂O) has been shown experimentally to produce sulfoxylic acid, simulating conditions found in these cold, dense environments. wikipedia.org

Cometary Comae and Other Planetary Atmospheres

Comets are icy bodies that release gas and dust when they approach the Sun, forming a surrounding atmosphere called a coma. The chemistry within the coma is driven by solar radiation (photochemistry). researchgate.net Sulfur-bearing molecules are known to be present in comets. researchgate.net Given the presence of precursor molecules like H₂S and H₂O in cometary ices, it is plausible that this compound could be formed in the coma through photochemical oxidation processes, similar to those postulated for the ISM.

In the context of planetary atmospheres, sulfur compounds are known to play significant roles. jhu.edu For example, laboratory experiments simulating atmospheric conditions on early Earth have shown that reactions involving hydrogen sulfide can lead to the formation of various organosulfur compounds. unc.edu While this compound itself was not the focus of these specific studies, its potential role as an intermediate in the atmospheric oxidation of H₂S makes it a candidate for theoretical consideration in sulfur-rich planetary atmospheres, both within and beyond our solar system. wikipedia.orgjhu.edu

Extraterrestrial EnvironmentPotential PrecursorsFormation Mechanism
Interstellar MediumH₂S, H₂O (on ice grains)UV irradiation of ices
Circumstellar DisksH₂S, H₂O (on ice grains)UV irradiation of ices
Cometary ComaeH₂S, H₂O (sublimated ices)Photochemical oxidation
Planetary AtmospheresH₂S, oxidantsGas-phase oxidation

This table summarizes the theoretical presence and formation pathways of this compound in various astro-chemical contexts.

Future Directions and Research Frontiers for Dihydroxidosulfur Studies

Overcoming Challenges in Direct Experimental Observation and Isolation of Dihydroxidosulfur

The primary obstacle in the comprehensive study of this compound is its inherent instability. researchgate.netnih.gov It readily decomposes or reacts, making its direct observation and isolation in a pure, stable form exceedingly difficult. researchgate.netnih.gov This high reactivity stems from the +2 oxidation state of the sulfur atom, which is intermediate between more stable sulfur compounds. nih.gov

Future research will need to focus on innovative strategies to overcome these challenges. One promising avenue is the use of cryogenic techniques, such as matrix isolation . nih.govfu-berlin.dejyu.fi This method involves trapping this compound molecules in an inert gas matrix (like argon or nitrogen) at very low temperatures. nih.govfu-berlin.dejyu.fi This effectively immobilizes the molecules, preventing their decomposition and allowing for spectroscopic characterization. fu-berlin.de Further advancements in matrix isolation techniques, perhaps using novel matrix materials or deposition methods, could provide a more detailed picture of the molecule's structure and properties.

Another critical area is the development of "flash" generation techniques that produce a high concentration of this compound for a brief period, allowing for rapid analysis before it degrades. This could involve the carefully controlled photolysis of precursor molecules or rapid mixing experiments.

Development of Novel Spectroscopic and Trapping Methodologies for Unstable Intermediates

Given the fleeting existence of this compound, the development of highly sensitive and rapid spectroscopic techniques is paramount. While it has been detected in the gas phase using Fourier transform microwave spectroscopy and mass spectrometry , these methods provide limited information about its behavior in different environments. researchgate.net

A significant frontier lies in the application of transient absorption spectroscopy . osti.goviphy.ac.cnnih.gov This technique uses ultra-short laser pulses to generate the unstable species and then probe its absorption spectrum on femtosecond to nanosecond timescales. This can provide invaluable data on the kinetics of its formation and decay, as well as its excited-state properties. iphy.ac.cn

Furthermore, the design of fluorescent probes specifically tailored to react with and signal the presence of reactive sulfur species (RSS) like this compound holds immense potential. dntb.gov.ua These probes could enable the visualization and quantification of this compound in complex chemical and biological systems. The development of new chemical trapping agents that react specifically with this compound to form stable, easily identifiable products is another crucial research direction.

Advanced Theoretical Models and Predictive Simulations for Complex Environments

In the absence of extensive experimental data, computational chemistry has become an indispensable tool for understanding the fundamental properties of this compound. walshmedicalmedia.comnsps.org.ngresearchgate.net Advanced theoretical models, such as Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) , have been successfully employed to predict its molecular structure, vibrational frequencies, and relative stability of its isomers. researchgate.net

Future theoretical work will likely focus on several key areas:

Simulating Complex Environments: Moving beyond gas-phase calculations to accurately model the behavior of this compound in solution and at interfaces. This requires the development and application of sophisticated solvation models and multiscale simulation techniques.

Predicting Reactivity: Using computational methods to map out the potential energy surfaces of reactions involving this compound. nsps.org.ngscience.gov This can help to identify undiscovered reaction pathways and predict reaction kinetics, guiding future experimental work. science.gov

Understanding Spectroscopic Signatures: High-accuracy theoretical calculations of spectroscopic parameters are crucial for interpreting experimental data and identifying the spectral fingerprints of this compound in complex mixtures.

Theoretical Method Application in this compound Research
Density Functional Theory (DFT)Predicting molecular geometry, vibrational frequencies, and reaction energetics. nsps.org.ngresearchgate.net
Coupled Cluster (e.g., CCSD(T))High-accuracy calculations of molecular structure and energy. researchgate.net
Ab initio methodsStudying electronic structure and fundamental properties.

Exploration of Undiscovered Reactivity Pathways and Synthetic Applications in Fundamental Chemistry

The known chemistry of this compound is largely centered on its role as a key intermediate in the oxidation of hydrogen sulfide (B99878) and its potent reducing properties. nih.govencyclopedia.pub However, many of its potential reaction pathways remain unexplored. Future research will aim to uncover new reactions and harness its reactivity for synthetic purposes.

One promising area is its use as a transient reagent in organic synthesis. The in situ generation of sulfoxylate (B1233899) (the conjugate base of this compound) has already been shown to be effective in mediating reactions such as ketyl-olefin couplings. acs.org Further exploration of its reactivity with a wider range of organic functional groups could lead to the development of novel synthetic methodologies.

Investigating the role of this compound in atmospheric and environmental chemistry is another important frontier. Its formation and subsequent reactions could have implications for atmospheric sulfur cycles and the formation of aerosols.

Finally, a deeper understanding of the fundamental coordination chemistry of this compound with metal ions could open up new avenues in inorganic chemistry and catalysis.

Q & A

Basic Research Questions

Q. How can dihydroxidosulfur be synthesized and characterized under controlled laboratory conditions?

  • Methodology : Synthesis typically involves controlled hydrolysis of sulfur derivatives (e.g., SF₄ or SCl₂) in aqueous alkaline media. Characterization requires multinuclear NMR (¹H, ¹⁷O), FT-IR (to identify S–O and O–H stretching modes), and Raman spectroscopy (to confirm S–O bond symmetry). Purity validation should follow IUPAC guidelines for new compounds, including elemental analysis and mass spectrometry .
  • Experimental Design : Use inert atmospheres (N₂/Ar) to prevent oxidation. Document reaction stoichiometry, temperature gradients, and pH adjustments systematically. Include raw spectral data with baseline corrections and error margins .

Q. What are the stability profiles of this compound under varying thermal and pH conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at 5–10°C/min increments to assess decomposition thresholds. For pH stability, use buffered solutions (pH 2–12) and monitor via UV-Vis spectroscopy at 240–300 nm (S–O ligand-to-metal charge transfer bands). Report half-life calculations with Arrhenius plots for thermal decay .
  • Data Interpretation : Compare degradation products (e.g., SO₃²⁻, H₂SO₄) using ion chromatography. Address discrepancies in stability thresholds by cross-referencing with sulfur oxyacid databases .

Advanced Research Questions

Q. How do computational models (e.g., DFT) resolve contradictions in this compound’s molecular geometry and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and compare bond angles/energies with crystallographic data. Validate using experimental Raman shifts (e.g., S–O stretching at 750–850 cm⁻¹) .
  • Case Study : If DFT predicts a bent S–O–H configuration (110–120°), but X-ray diffraction suggests a linear arrangement, re-examine basis set selection or solvent effects in simulations. Publish raw computational outputs (e.g., .log files) as supplementary data .

Q. What statistical frameworks are optimal for reconciling contradictory kinetic data in this compound-mediated reactions?

  • Methodology : Apply multivariate regression to kinetic datasets (e.g., rate constants vs. temperature/pH). Use Akaike’s Information Criterion (AIC) to compare rival mechanistic models (e.g., SN2 vs. radical pathways). Disclose raw kinetic traces and fitting residuals .
  • Example : If one study reports pseudo-first-order kinetics (R² = 0.98) and another suggests second-order dependence (R² = 0.92), test for hidden variables (e.g., trace metal catalysis) via controlled spike/recovery experiments .

Q. How can isotopic labeling (¹⁸O, ³⁴S) elucidate this compound’s role in sulfur-cycle intermediates?

  • Methodology : Synthesize ¹⁸O-labeled S(OH)₂ via H₂¹⁸O exchange under acidic conditions. Track isotopic enrichment using high-resolution mass spectrometry (HRMS) or neutron diffraction. Compare isotopic fractionation patterns with natural abundance ratios .
  • Data Validation : Ensure labeling efficiency exceeds 95% via control experiments with unlabeled analogs. Publish isotopic mass balance tables in supplementary materials .

Methodological Guidelines for Data Reporting

  • Tables : Include raw spectral peaks (wavenumber ± 2 cm⁻¹), kinetic parameters (k ± SD), and computational bond lengths (Å ± 0.01) .
  • Ethics : For human subjects involved in sulfur-exposure studies, disclose recruitment criteria and anonymization protocols per institutional review boards (IRBs) .
  • Reproducibility : Archive synthetic procedures, spectral calibration files, and computational scripts in open-access repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.